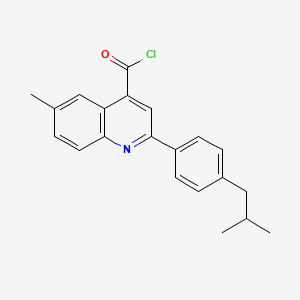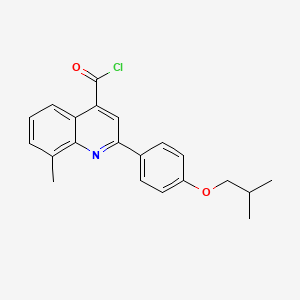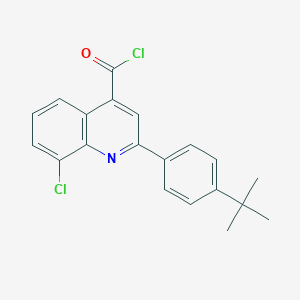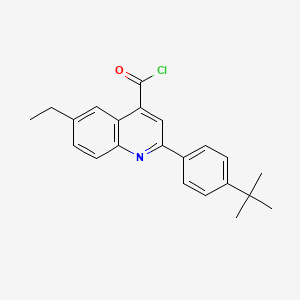
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Catalysis and Polymerization
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride derivatives have been studied for their catalytic properties. One derivative, when combined with vanadium complexes, was used in the polymerization of ethylene and the ring-opening polymerization of ε-caprolactone. The resultant pre-catalyst systems showed high activity, producing linear polyethylene with significant molecular weights, and were also tested for co-polymerization of ethylene with propylene, showing potential in the field of polymer science (Ma et al., 2014).
Synthesis of Marine Drugs
In the quest to understand the structure-activity relationship of antitumor antibiotics, derivatives of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been synthesized and studied. For instance, 6-tert-butyl-4-phenyl-4H-chromene-2-carboxylic acid, a key intermediate in the synthesis of marine drugs, was synthesized, providing insights into the synthesis pathways of potent marine drugs (Li et al., 2013).
Organic Light-Emitting Diodes (OLEDs)
Compounds derived from 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been utilized in the development of red fluorescent dyes for OLEDs. These dyes, with structural analogies to well-known red dyes, have demonstrated improved electrostability and excellent luminance efficiency, marking their significance in the enhancement of OLED technology (Chang & Chow, 2011).
Synthesis of Novel Compounds
The derivatives of 2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride have been instrumental in synthesizing a variety of compounds with potential applications in medicinal chemistry and other fields. For example, reactions involving these derivatives have led to the synthesis of isoquinoline and pyridine derivatives, which have further been used to synthesize more complex structures like 6-substituted-4-methyl-2-phenyl-5-pyridine carbonitriles and various pyrazolo-[3,4-b]-pyridine derivatives (Al-Issa, 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(4-tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClNO/c1-5-14-6-11-19-17(12-14)18(21(23)25)13-20(24-19)15-7-9-16(10-8-15)22(2,3)4/h6-13H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEUNZWRDVNLKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Tert-butylphenyl)-6-ethylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



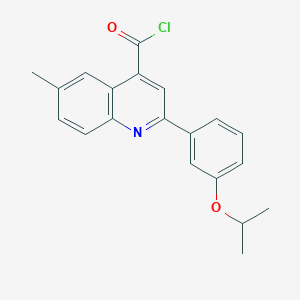
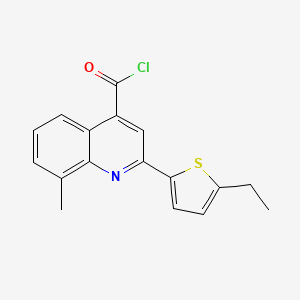
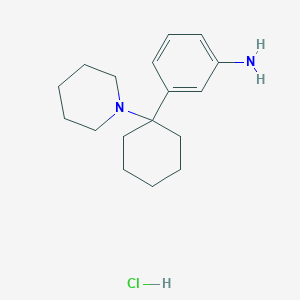
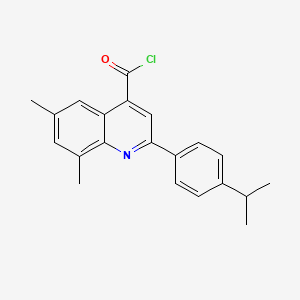
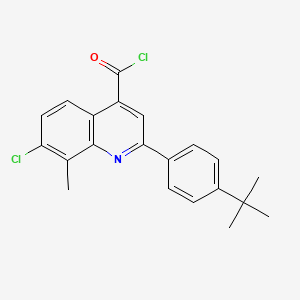
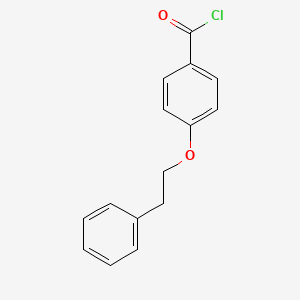
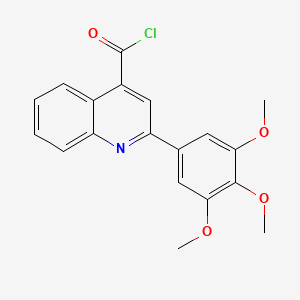
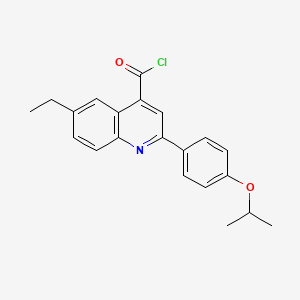

![Methyl 4-((4'-chloro-[1,1'-biphenyl])-4-sulfonamido)benzoate](/img/structure/B1393890.png)
